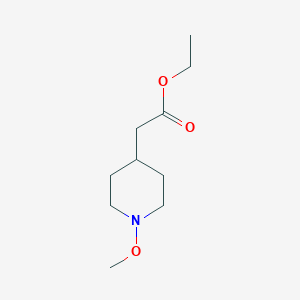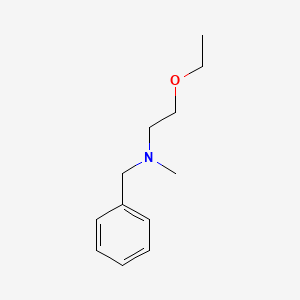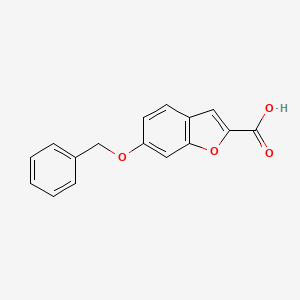
EINECS 255-085-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 255-085-9 is a chemical compound known for its various applications in scientific research and industry. It is a derivative of indene and is characterized by the presence of a fluorine atom, a methyl group, and a methylsulphinyl group attached to the indene ring. This compound is often used in the study of chemical reactions and biological processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 255-085-9 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methyl-1H-indene-3-acetic acid.
Formation of the Methylsulphinyl Derivative: The 4-(methylsulphinyl)phenyl group is introduced through a reaction with an appropriate sulfoxide reagent.
Methylene Group Introduction: The methylene group is added via a condensation reaction with a suitable aldehyde or ketone.
Final Product Formation: The sodium salt of the compound is formed by neutralizing the acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 255-085-9 undergoes various chemical reactions, including:
Oxidation: The methylsulphinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
EINECS 255-085-9 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of EINECS 255-085-9 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulindac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indene structure.
Indomethacin: Another NSAID with structural similarities to the indene ring system.
Diclofenac: A widely used NSAID with a different core structure but similar therapeutic effects.
Uniqueness
EINECS 255-085-9 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methylsulphinyl groups contribute to its reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
40796-29-0 |
|---|---|
Formule moléculaire |
C20H16FNaO3S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
sodium;2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1 |
Clé InChI |
YMXUJDLCLXHYBO-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-4-(mesityloxy)thieno[3,2-d]pyrimidine](/img/structure/B8437986.png)

![2-Methyl-2H-thieno[3,2-e]-1,2-thiazine-3-methanol](/img/structure/B8437994.png)











